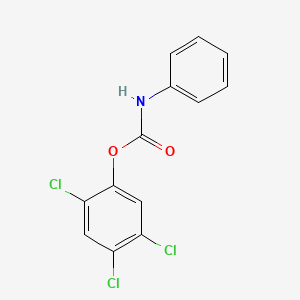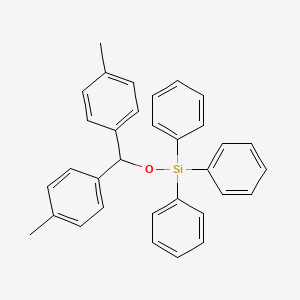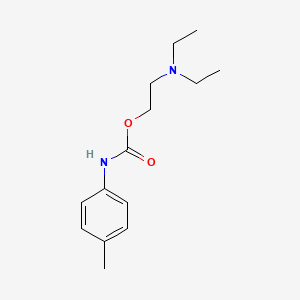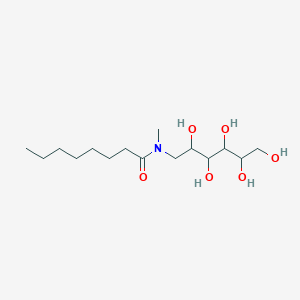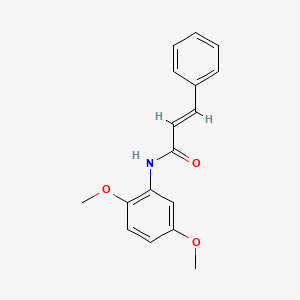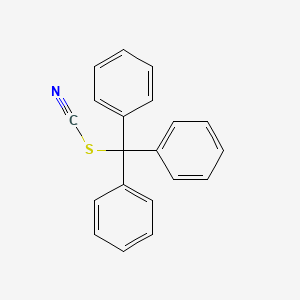
Triphenylmethyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenylmethyl thiocyanate is an organic compound with the molecular formula C20H15NS. It is a derivative of triphenylmethyl chloride, where the chloride group is replaced by a thiocyanate group. This compound is known for its unique chemical properties and is used in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triphenylmethyl thiocyanate can be synthesized through the reaction of triphenylmethyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction typically proceeds at room temperature and yields this compound as a white crystalline solid.
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of large-scale reactors where triphenylmethyl chloride is reacted with an excess of potassium thiocyanate. The reaction mixture is then filtered to remove any unreacted starting materials and by-products, followed by recrystallization to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenylmethyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.
Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction Reactions: It can be reduced to form thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted triphenylmethyl derivatives.
Oxidation: Sulfonyl derivatives are formed.
Reduction: Thiol derivatives are produced.
Wissenschaftliche Forschungsanwendungen
Triphenylmethyl thiocyanate has several applications in scientific research:
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of triphenylmethyl thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in target molecules. Additionally, the thiocyanate group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylmethyl chloride: Similar structure but with a chloride group instead of a thiocyanate group.
Triphenylmethyl bromide: Similar structure but with a bromide group.
Triphenylmethyl iodide: Similar structure but with an iodide group.
Uniqueness
Triphenylmethyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity compared to its halide counterparts. The thiocyanate group allows for a wider range of chemical transformations, making it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
35036-90-9 |
|---|---|
Molekularformel |
C20H15NS |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
trityl thiocyanate |
InChI |
InChI=1S/C20H15NS/c21-16-22-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
InChI-Schlüssel |
XIHZIHFTGBIZRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


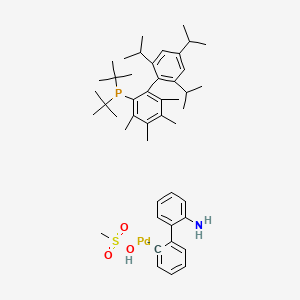
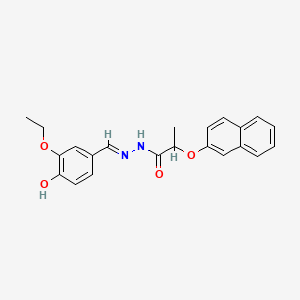
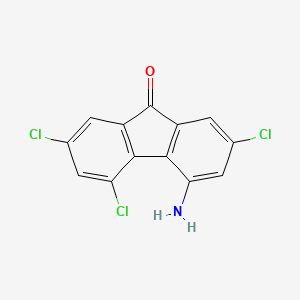

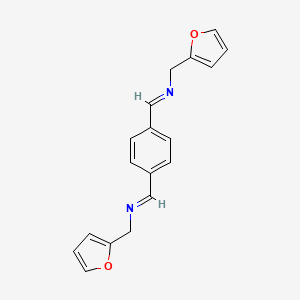
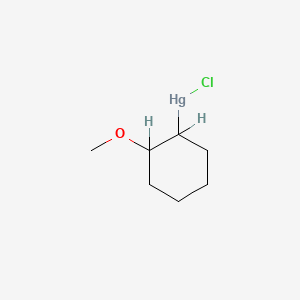
![6-Oxabicyclo[3.1.1]heptan-2-one](/img/structure/B15074918.png)
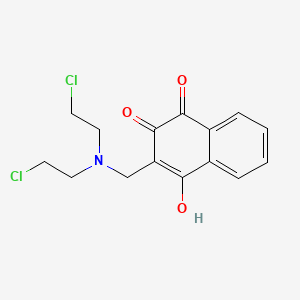
![N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B15074924.png)
